Cas no 1180030-50-5 ((2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide)

(2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide 化学的及び物理的性質
名前と識別子
-
- N-(2,5-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide
- (Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
- AKOS016373990
- 1180030-50-5
- (2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide
- F2641-0004
-
- インチ: 1S/C21H23N3OS.BrH/c1-16-8-9-17(2)19(14-16)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18;/h3-9,14-15H,10-13H2,1-2H3;1H/b22-21-;
- InChIKey: DKUQZNQWFGWMHD-SVXKRPBISA-N
- SMILES: Br.S1C=C(C2C=CC=CC=2)N(/C/1=N/C1C=C(C)C=CC=1C)N1CCOCC1
計算された属性
- 精确分子量: 445.08235g/mol
- 同位素质量: 445.08235g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 537
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.4Ų
(2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2641-0004-2mg |
(2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide |
1180030-50-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2641-0004-30mg |
(2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide |
1180030-50-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2641-0004-25mg |
(2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide |
1180030-50-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2641-0004-1mg |
(2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide |
1180030-50-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2641-0004-3mg |
(2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide |
1180030-50-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2641-0004-4mg |
(2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide |
1180030-50-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2641-0004-2μmol |
(2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide |
1180030-50-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2641-0004-5mg |
(2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide |
1180030-50-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2641-0004-40mg |
(2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide |
1180030-50-5 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2641-0004-75mg |
(2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide |
1180030-50-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
(2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
(2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromideに関する追加情報
Comprehensive Overview of (2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide (CAS No. 1180030-50-5)
The compound (2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide, identified by its CAS number 1180030-50-5, is a structurally complex molecule that has garnered significant interest in pharmaceutical and chemical research. Its unique thiazole core, combined with a morpholine moiety and a hydrobromide salt form, makes it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy and precision medicine.
One of the key features of this compound is its Z-configuration around the imine double bond, which plays a critical role in its biological activity. The presence of the 2,5-dimethylphenyl group enhances its lipophilicity, potentially improving membrane permeability—a highly sought-after property in modern drug design. The morpholin-4-yl fragment, a common pharmacophore in FDA-approved drugs, contributes to its solubility and metabolic stability, addressing common challenges in ADME optimization. These structural attributes make CAS 1180030-50-5 a subject of intense study in medicinal chemistry circles.
Recent literature highlights the growing demand for small-molecule modulators of protein-protein interactions, where compounds like (2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide show promise. Its thiazol-imine scaffold resembles privileged structures found in several clinical-stage compounds, particularly in oncology and inflammation research. This connection to hot therapeutic areas explains why search queries for "thiazole-based drug candidates 2024" or "morpholine derivatives in drug discovery" frequently appear in scientific databases.
From a synthetic chemistry perspective, the preparation of 1180030-50-5 involves sophisticated heterocyclic condensation strategies, often employing catalytic ring-closure methodologies. The hydrobromide salt formation step is crucial for improving crystallinity and bioavailability—a topic frequently searched as "salt selection in API formulation." Analytical characterization typically employs HPLC-MS and NMR spectroscopy, with particular attention to the Z/E isomer ratio, a common quality control challenge for such imine-containing compounds.
The compound's potential extends beyond pharmaceuticals. Material scientists have noted its conjugated π-system could lend itself to organic electronic materials, coinciding with rising interest in "bio-inspired semiconductors." Its thermal stability profile, often analyzed via DSC-TGA, makes it relevant for high-performance polymer applications—another trending search term in materials science forums.
Regulatory considerations for CAS 1180030-50-5 emphasize proper REACH compliance documentation, with particular attention to its ecotoxicological profile. While not classified as hazardous under current guidelines, proper risk assessment protocols must be followed—a frequently searched topic in "chemical safety data sheets 2024." The scientific community continues to investigate its structure-activity relationships (SAR) through computational modeling approaches, including molecular docking studies that dominate recent publications.
In conclusion, (2Z)-N-(2,5-dimethylphenyl)-3-(morpholin-4-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-imine hydrobromide represents a multifaceted compound bridging cutting-edge research across disciplines. Its CAS 1180030-50-5 identifier serves as a gateway to expanding knowledge in rational drug design, advanced materials, and green chemistry—topics consistently ranking high in academic search engines and AI-powered research assistants.
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